molecular formula C24H22N2+2 B1223159 Benzyl Viologen CAS No. 13096-46-3

Benzyl Viologen

Cat. No. B1223159
CAS RN: 13096-46-3
M. Wt: 338.4 g/mol
InChI Key: LUAZZOXZPVVGSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl viologen dendrimers involves divergent and convergent strategies, highlighting the flexibility in creating complex structures tailored for specific applications. Techniques reported by Walder et al. and Balzani et al. have contributed significantly to the development of benzylic viologen dendrimers, employing methods that enable the precise control over the molecular architecture of these compounds (Murugavel, 2014).

Molecular Structure Analysis

The molecular structure of benzyl viologen derivatives has been elucidated through various spectroscopic techniques, including UV-visible spectroscopy and X-ray crystallography. The structural analysis reveals a strong influence of the benzyl substituents on the overall molecular conformation, affecting the electronic properties and interaction capabilities of these compounds (Valášek, Pecka, Jindřich, Calleja, Craig, & Michl, 2005).

Chemical Reactions and Properties

Benzyl viologen exhibits distinctive chemical reactions due to its redox-active nature. It can form charge-transfer complexes with guest molecules, demonstrating its ability to act as an electron sponge. These interactions are crucial for its use in electrochemical applications and molecular recognition processes (Kathiresan, Walder, Ye, & Reuter, 2010).

Physical Properties Analysis

The physical properties of benzyl viologen, such as solubility and phase behavior, are significantly influenced by its molecular structure. The presence of benzyl groups and the overall dendritic architecture impact the material's physical state and its interaction with solvents and other molecules, affecting its application potential in various fields (Porter, Vaid, & Rheingold, 2005).

Chemical Properties Analysis

Benzyl viologen's chemical properties, especially its redox behavior, make it a candidate for applications requiring electron transfer capabilities. Its electrochromic properties, including the ability to change color upon reduction or oxidation, are particularly notable. The modification of benzyl viologens with trifluoromethyl substituents has been shown to enhance their optical properties and stability, showcasing the versatility of chemical modifications in tailoring the properties of viologen-based materials for specific applications (Yu, Chen, Yeh, & Ho, 2019).

Safety And Hazards

When handling Benzyl Viologen, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn . It should be used only outdoors or in a well-ventilated area .

Future Directions

Viologen-based materials have been widely applied in many fields, including electrochromism, molecular machines, memory devices, gas storage and separation, energy storage, and biochemistry . The rapid development of functional materials in the 21st century has inspired extensive integration of viologens into many types of novel and famous materials . Future exploration directions for viologen-based materials and their devices are also proposed .

properties

IUPAC Name

1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H22N2/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22/h1-18H,19-20H2/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAZZOXZPVVGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8074493
Record name Benzyl viologen
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Molecular Weight

338.4 g/mol
Source PubChem
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Physical Description

Off-white solid; [Merck Eurolab MSDS]
Record name Benzyl viologen
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Product Name

Benzyl Viologen

CAS RN

13096-46-3
Record name Benzylviologen
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Record name Benzyl viologen
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Record name Benzyl viologen
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Record name 1,1'-bis(phenylmethyl)-4,4'-bipyridinium
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Record name 1,1'-dibenzyl-[4,4'-bipyridine]-1,1'-diium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,030
Citations
D Kiriya, M Tosun, P Zhao, JS Kang… - Journal of the American …, 2014 - ACS Publications
… Here we demonstrate the use of benzyl viologen (BV), which has one of the highest … Here we demonstrate air-stable n-doping of MoS 2 up to the degenerate level using benzyl viologen …
Number of citations: 678 pubs.acs.org
DW Pang, HD Abruña - Analytical chemistry, 2000 - ACS Publications
… In the present work, the interactions between benzyl viologen and surface-immobilized single- … The potential utility of benzyl viologen as an electroactive probe capable of differentiating …
Number of citations: 95 pubs.acs.org
P Wardman - Free radical research communications, 1991 - Taylor & Francis
… radical dimerization leads to reduction potentials of the oxidant/radical one-electron couple, E(V 2+ /V -+ ) varying with radical concentration: a particular problem with benzyl viologen. …
Number of citations: 74 www.tandfonline.com
TLD Tam, J Xu - Journal of Materials Chemistry C, 2020 - pubs.rsc.org
… Here, we demonstrate the use of benzyl viologen radical cation (BV + ) as an effective n-dopant for poly[N,N′-bis(2-octyldodecyl)-3,4,9,10-perylenediimide-1,6/7-diyl]-alt-5,5′-(2,2′-…
Number of citations: 11 pubs.rsc.org
TLD Tam, TT Lin, MI Omer, X Wang, J Xu - Journal of Materials …, 2020 - pubs.rsc.org
… Here we demonstrate that by using the benzyl viologen radical cation (BV + ) as an n-dopant, we have achieved electrical conductivity as high as 1.34 × 10 −2 S cm −1 with minimum …
Number of citations: 16 pubs.rsc.org
HC Lu, SY Kao, TH Chang, CW Kung, KC Ho - Solar Energy Materials and …, 2016 - Elsevier
… In this study, the electrochromic property of vinyl benzyl viologen (VBV) was first investigated and incorporated in an electrochromic device (ECD). The polymerizable vinyl moiety of …
Number of citations: 78 www.sciencedirect.com
RG Lin, G Xu, G Lu, MS Wang, PX Li… - Inorganic Chemistry, 2014 - ACS Publications
Two new member of (V) (2n+2)/2 [Bi 2n Cl 8n+2 ] series hybrids, (BzV) 2 [Bi 2 Cl 10 ] (1) and (BzV) 5 [Bi 3 Cl 14 ] 2 ·(C 6 H 5 CH 2 ) 2 O (2) (where BzV 2+ = N,N′-dibenzyl-4,4′-…
Number of citations: 140 pubs.acs.org
G Huseynova, NK Shrestha, Y Xu, EY Shin, WT Park… - Organic …, 2018 - Elsevier
… by redox reaction, where neutral benzyl viologen (V 0 ) ionizes … that the neutral state of benzyl viologen (V 0 ) transferred … admit that the mono cation of benzyl viologen (V + ) could also …
Number of citations: 17 www.sciencedirect.com
TLD Tam, M Lin, AD Handoko, TT Lin… - Journal of Materials …, 2021 - pubs.rsc.org
… the benzyl viologen radical cation (BV + ) via sequential-solution doping. The BV + n-dopant solution can be easily prepared by the sonication of commercially available benzyl viologen …
Number of citations: 19 pubs.rsc.org
VA Constantin, D Bongard, L Walder - 2012 - Wiley Online Library
… The single scan voltammograms of 7 together with those of benzyl viologen (BnV) and phenyl viologen (PhV) are illustrated in Figure 2. The reduction/oxidation of 7 involves three …

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